8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid
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Description
“8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid” is a chemical compound with the linear formula C16H23NO3 . It has a molecular weight of 277.36 . The compound is available from various suppliers, including Rieke Metals, Inc .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H23NO3/c1-17(2)14-9-7-8-13(12-14)15(18)10-5-3-4-6-11-16(19)20/h7-9,12H,3-6,10-11H2,1-2H3,(H,19,20) . This indicates the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an octanoic acid chain.
Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 470.3±30.0 °C, and its predicted density is 1.097±0.06 g/cm3 .
Scientific Research Applications
Food Safety and Analysis
Research in food safety has highlighted the analysis and presence of phthalate esters (PAEs), which are widely used as plasticizers in food processing and packaging. A comprehensive review covers the background, metabolism, human exposure, sources, occurrence in food, and the toxicological aspects of PAEs, providing insights into sample preparation methods and instrumental analysis techniques for PAEs detection in food matrices. This research is crucial for understanding the safety and regulatory aspects of chemicals similar to 8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid in food products (Harunarashid, Lim, & Harunsani, 2017).
Pharmacological Research
Cinnamic acid derivatives, including structures related to this compound, have been extensively investigated for their anticancer potentials. The rich medicinal tradition of cinnamic acid derivatives, their synthesis, and biological evaluation in anticancer research are comprehensively reviewed, highlighting the underutilized potential of these compounds in medicinal research (De, Baltas, & Bedos-Belval, 2011).
Properties
IUPAC Name |
8-[3-(dimethylamino)phenyl]-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-17(2)14-9-7-8-13(12-14)15(18)10-5-3-4-6-11-16(19)20/h7-9,12H,3-6,10-11H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCUZKDOQMKCAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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